Nodulisporic acid C1 is a member of the nodulisporic acid family, which are complex indole terpenoids derived from the fungus Nodulisporium. These compounds exhibit significant biological activities, including insecticidal properties. Nodulisporic acid C1 is distinguished by its intricate molecular structure and potential applications in various scientific fields.
Nodulisporic acid C1 is primarily sourced from the Nodulisporium species, particularly Nodulisporium sp. This fungus has been identified as a producer of several biologically active metabolites, including various nodulisporic acids. The isolation of nodulisporic acid C1 and its analogs has been documented in studies focusing on the chemical structures and biological activities of indole diterpenoids .
Nodulisporic acid C1 falls under the classification of indole terpenoids, specifically within the broader category of alkaloids. These compounds are characterized by their indole core structure and are known for their diverse biological activities, including insecticidal and antimicrobial properties.
The total synthesis of nodulisporic acid C1 has been achieved through various synthetic strategies. A notable approach involves a unified synthetic strategy that incorporates several key transformations:
The synthesis typically begins with simpler precursors that undergo multiple steps involving protection-deprotection strategies, functional group transformations, and coupling reactions to build the complex structure of nodulisporic acid C1. The methodology emphasizes high enantiomeric purity and structural integrity throughout the synthetic process .
The molecular formula of nodulisporic acid C1 is , with a molecular weight of approximately 667.9 g/mol. The compound features a highly complex structure characterized by multiple rings and functional groups.
Nodulisporic acid C1 participates in various chemical reactions typical for indole terpenoids. These include:
The synthetic routes often involve careful control of reaction conditions to prevent decomposition or unwanted side reactions due to the sensitivity of functional groups present in nodulisporic acid C1.
The mechanism of action for nodulisporic acid C1 primarily relates to its biological activities against pests such as insects. These compounds typically disrupt cellular processes or interfere with neurotransmitter systems in target organisms.
For example, in bioassays against mosquito larvae and other pests, nodulisporic acids exhibit potent insecticidal activity with lethal doses (LD50) indicating effective toxicity levels . The exact biochemical pathways involved remain an area of ongoing research.
Nodulisporic acid C1 is characterized by its solid state at room temperature with specific melting points that vary based on purity and crystallization conditions.
Key chemical properties include:
Nodulisporic acid C1 has potential applications in various scientific fields:
The biosynthetic machinery for nodulisporic acid C1 is encoded within a specialized genomic region of Hypoxylon pulicicidum (ATCC 74245), a filamentous fungus originally classified as Nodulisporium sp. [2] [6]. Draft genome sequencing revealed a 41.5-Mb assembly (GC content: 45.87%) containing 204 contigs, with the biosynthetic gene cluster deposited under GenBank accession MG182145 [2] [6]. The nod cluster spans approximately 25 kb and features a conserved modular organization characteristic of indole-diterpene pathways:
Table 1: Core Genes in the Nodulisporic Acid Biosynthetic Cluster
Gene | Predicted Function | Domain Architecture | Role in Nod C1 Pathway |
---|---|---|---|
nodA | Geranylgeranyl diphosphate synthase | Prenyltransferase domain | Supplies terpenoid precursor |
nodC | FAD-dependent oxidoreductase | Flavoprotein binding domain | Catalyzes indole-terpenoid coupling |
nodM | Multifunctional monooxygenase | Cytochrome P450 | Mediates scaffold hydroxylations |
nodD1 | Prenyltransferase | ABBA prenyltransferase fold | Attaches prenyl tail to indole core |
nodQ | α/β-Hydrolase | Hydrolase catalytic triad | Modifies D-ring lactone formation |
This cluster exhibits distinct evolutionary divergence from paspaline-derived indole-diterpene systems (e.g., paxilline in Penicillium paxilli), particularly through gene duplications of nodM and specialized tailoring enzymes like nodD1 [1]. The nodD1 gene product shares 53.2% sequence identity with JanD from Penicillium janthinellum but displays unique substrate specificity for emindole SB-derived scaffolds [1]. Genomic colocalization of regulatory elements suggests coordinated expression under specific physiological conditions, though precise induction mechanisms remain uncharacterized.
Nodulisporic acid C1 structural complexity arises from regiospecific oxygenations mediated by cytochrome P450 monooxygenases, primarily NodM. This enzyme exhibits exceptional catalytic versatility, enabling four key modifications:
Table 2: Monooxygenase-driven Structural Diversification
Congener | NodM Modification | Structural Consequence | Bioactivity Correlation |
---|---|---|---|
Nodulisporic acid F | Indole epoxidation + C7-OH | Partially cyclized core | Biosynthetic intermediate |
Nodulisporic acid E | D-ring cleavage + C23=O | Open lactone D-ring | Insecticidal activity |
Nodulisporic acid C1 | C24 hydroxylation | H-bonding capacity at C24 | Enhanced receptor binding |
Biochemical characterization confirms NodM operates via a processive mechanism, with substrate channeling between active sites enabling sequential modifications without intermediate release [7]. This efficiency minimizes cytotoxic intermediates and enables >90% conversion of nodulisporic acid F to E in vivo when paired with NodD1 prenylation [1]. Notably, NodM cannot process paspaline-derived scaffolds, highlighting evolutionary specialization toward emindole SB substrates [1].
Prenylation represents the decisive branch point in nodulisporic acid C1 biosynthesis. The membrane-associated enzyme NodD1 transfers a dimethylallyl group from DMAPP to C21 of the indole nucleus via electrophilic aromatic substitution, forming nodulisporic acid E from nodulisporic acid F [1] [8]. Key mechanistic features include:
Concurrent with prenylation, D-ring modifications proceed through a coordinated three-enzyme cascade:
The resulting γ-lactone in nodulisporic acid C1 (contrasting with δ-lactones in series A/B) enhances conformational rigidity critical for target engagement [10]. Isotopic labeling studies confirm the C1 propionate side chain originates from valine via β-ketoacid elongation, with final transamination occurring before ring closure [5].
Functional validation of the nodulisporic acid pathway relied on engineered Penicillium paxilli strains (ATCC 26601), chosen for its:
Critical expression studies include:
*Table 3: Key Heterologous Expression Experiments* | **Engineered Strain** | **Inserted Gene(s)** | **Metabolite Produced** | **Yield (mg/L)** | **Significance** | |------------------------|----------------------|--------------------------|-------------------|-------------------| | HPF1 (Δpax) | *nodD1* | Nodulisporic acid E | 58.2 ± 3.1 | Confirmed NodD1 function | | HPF1 | *nodD1* + *nodM* | Nodulisporic acid C1 derivatives | 7.4 ± 0.9 | Demonstrated cross-talk | | Wildtype PN2013 | *nodD1* | Prenylated paxillines | <1.0 | Revealed substrate specificity |
Strain HPF1 (engineered to produce nodulisporic acid F) achieved near-quantitative conversion to nodulisporic acid E upon nodD1 expression, confirming this prenyltransferase's non-redundant role [1]. However, co-expression of nodM with nodD1 yielded only trace nodulisporic acid C1 derivatives, suggesting insufficient reductant supply or compartmentalization barriers. Crucially, nodD1 expression in wildtype P. paxilli produced aberrant prenylated paxillines (e.g., [M+H]+ 504.3, 570.4 m/z), demonstrating stringent substrate discrimination against paspaline-derived backbones [1]. These studies established that:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0